![molecular formula C17H17NO4 B15077637 ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)
ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299329 This compound is known for its unique structure, which includes both an ethyl ester and a benzylideneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE: Known for its unique combination of functional groups.
ETHYL 4-((4-HYDROXYBENZYLIDENE)AMINO)BENZOATE: Lacks the methoxy group, which can affect its reactivity and biological activity.
ETHYL 4-((4-METHOXYBENZYLIDENE)AMINO)BENZOATE: Lacks the hydroxy group, leading to different chemical and biological properties.
Uniqueness
ETHYL 4-((4-HYDROXY-3-METHOXYBENZYLIDENE)AMINO)BENZOATE is unique due to the presence of both hydroxy and methoxy groups on the benzylidene moiety. This combination of functional groups enhances its reactivity and allows for a broader range of chemical and biological interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
ethyl 4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(20)13-5-7-14(8-6-13)18-11-12-4-9-15(19)16(10-12)21-2/h4-11,19H,3H2,1-2H3 |
Clave InChI |
SCOUMSPJKAHGCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)

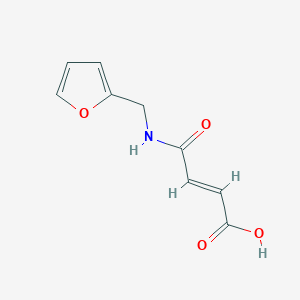
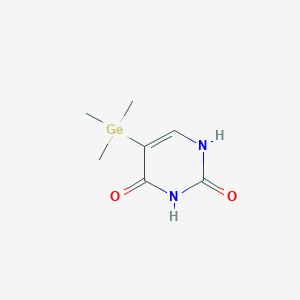
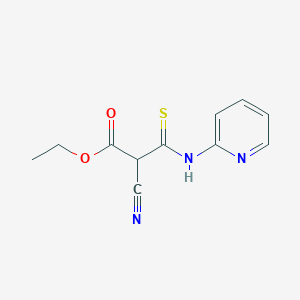


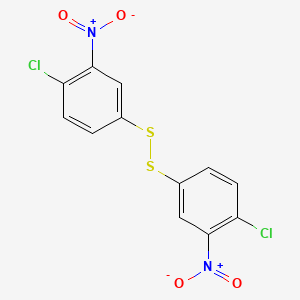
![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)

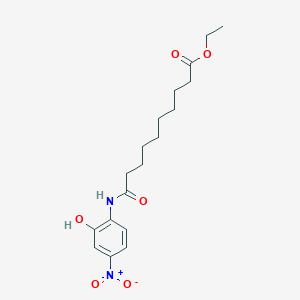
![Decane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B15077650.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)
